8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one, also known as NS2028, is a synthetic heterocyclic compound frequently employed in biochemical and pharmacological research. [ [] - https://www.semanticscholar.org/paper/8ac2d16fdc9fdbb5512e305c7e58bad3b8ddc6fb ]. Its primary role in scientific research is as a selective inhibitor of soluble guanylate cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [ [] - https://www.semanticscholar.org/paper/8ac2d16fdc9fdbb5512e305c7e58bad3b8ddc6fb ]. This inhibition allows researchers to investigate the specific roles of sGC and cGMP in various biological processes.
NS-2028 is a synthetic compound that acts as a specific inhibitor of soluble guanylyl cyclase, an enzyme involved in various physiological processes, particularly in the regulation of vascular tone and cellular signaling. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by dysregulated guanylyl cyclase activity, such as cardiovascular diseases and cancer.
NS-2028 was developed through a series of chemical modifications aimed at enhancing the inhibitory properties against soluble guanylyl cyclase. The compound has been extensively studied in both preclinical and clinical settings, with various derivatives synthesized for comparative analysis of their biological activities .
NS-2028 belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. It is specifically categorized as a soluble guanylyl cyclase inhibitor, which distinguishes it from other classes of guanylate cyclase inhibitors that may target different isoforms or mechanisms .
The synthesis of NS-2028 involves several key steps that utilize established organic chemistry techniques. Initial synthesis typically begins with commercially available starting materials, which undergo transformations through various reactions such as condensation, cyclization, and substitution.
Technical Details:
The molecular structure of NS-2028 can be described by its core oxadiazole framework, which is essential for its biological activity. The compound features a complex arrangement that allows for interaction with the active site of soluble guanylyl cyclase.
Data:
The synthesis of NS-2028 involves several chemical reactions that contribute to its final structure and function. Key reactions include:
Technical Details:
NS-2028 exerts its effects by binding to the heme domain of soluble guanylyl cyclase, inhibiting its activity and thereby reducing the production of cyclic guanosine monophosphate (cGMP). This mechanism is crucial in modulating vascular smooth muscle relaxation and platelet aggregation.
Data:
NS-2028 exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that NS-2028 maintains its activity across a range of physiological pH levels, making it suitable for biological assays .
NS-2028 has several potential applications in scientific research:
NS-2028 (8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one) exhibits potent and irreversible inhibition of soluble guanylate cyclase (sGC) through a unique kinetic mechanism. Kitz-Wilson analysis of purified bovine lung sGC revealed a two-step process: an initial reversible binding step (characterized by equilibrium constant Ki = 8 nM) followed by an irreversible inactivation step (rate constant k3 = 0.2 min-1) [2]. This kinetic profile distinguishes NS-2028 from competitive inhibitors and explains its persistent biological effects even after washout. The inhibitor demonstrated concentration-dependent suppression of both basal and NO-stimulated sGC activity, with IC50 values of 30 nM and 200 nM, respectively [2] [4].
The Kitz-Wilson model quantifies NS-2028's mechanism through the equation:1/kobs = 1/k3 + Ki/(k3[I])where kobs represents the observed inactivation rate constant, and [I] is the inhibitor concentration. This analysis confirmed covalent modification of sGC, as enzyme activity remained suppressed after extensive dialysis. The high affinity initial binding (Ki = 8 nM) facilitates rapid enzyme engagement, while the irreversible step (k3 = 0.2 min-1) ensures prolonged inhibition [2].
Table 1: Kinetic Parameters of NS-2028-Mediated sGC Inhibition
Parameter | Value | Significance |
---|---|---|
Ki (equilibrium constant) | 8 nM | High initial binding affinity |
k3 (inactivation rate) | 0.2 min⁻¹ | Slow irreversible step |
IC50 (basal activity) | 30 nM | Potent suppression of unstimulated sGC |
IC50 (NO-stimulated) | 200 nM | Effective inhibition of activated enzyme |
NS-2028 triggers a spectrally detectable shift in the sGC haem cofactor, characterized by a Soret absorption maximum transition from 430 nm to 390 nm [2] [5]. This shift corresponds to conversion of the ferrous (Fe²⁺) haem to the ferric (Fe³⁺) state, rendering sGC unresponsive to NO activation. Cryo-EM studies confirm that NS-2028 oxidizes the haem iron, disrupting the proximal His105-haem bond essential for NO sensing [3] [5]. The oxidized haem adopts a pentacoordinate configuration with altered axial ligand geometry, effectively locking sGC in an inactive conformational state incapable of cGMP production [5].
High-resolution structural analyses reveal that NS-2028 binding induces conformational rigidity in the β1 H-NOX domain (encoded by GUCY1B1). The inhibitor occupies the haem pocket in oxidized sGC, forming hydrophobic contacts with Phe4, Tyr83, and Tyr112 of the β1 subunit [3] [6]. This binding mode stabilizes the haem-dissociated state by disrupting the hydrogen-bonding network anchoring the haem propionates. Cryo-EM studies demonstrate that haem-free sGC treated with NS-2028 maintains a bent conformation identical to the inactive oxidized state, preventing the transition to the extended active conformation [5]. The β1 H-NOX domain shows a 16° rotation relative to the PAS domain in inhibited states, sterically hindering signal transduction to the catalytic domain [3].
Unlike sGC stimulators that bind at the β H-NOX/CC domain interface, NS-2028 occupies the haem pocket itself. Key structural comparisons:
Table 2: Binding Site Comparison Between sGC Inhibitors and Stimulators
Compound | Binding Location | Key Interactions | sGC Conformation |
---|---|---|---|
NS-2028 | β1 H-NOX haem pocket | Phe4, Tyr83, Tyr112 (hydrophobic) | Bent (inactive) |
ODQ | Haem pocket (similar to NS-2028) | Haem oxidation | Bent (inactive) |
YC-1 | β1 H-NOX/CC domain interface | Tyr112, Val39, Arg40, Glu370 | Extended (active) |
Riociguat | β1 H-NOX/CC domain interface | Phe77, Ser81, Glu370 | Extended (active) |
Stimulators like YC-1 and riociguat enhance sGC activity by stabilizing interdomain contacts between the β1 H-NOX domain and coiled-coil (CC) domains. Riociguat forms hydrogen bonds with Glu370 on the CC domain and Ser81 on the H-NOX domain, pulling these domains closer together [3] [7]. In contrast, NS-2028 disrupts interdomain communication by occupying the haem site and inducing haem oxidation. Mutagenesis studies confirm that Glu370 mutants show reduced riociguat potency but retain sensitivity to NS-2028 inhibition, demonstrating distinct binding loci [3] [7].
Table 3: Functional Properties of NS-2028 Analogues
Analogue | Structural Modification | Inhibitory Potency | Key Finding |
---|---|---|---|
Compound C | Br→m-trifluoromethylphenyl (position 8) | Equivalent to NS-2028 | Bulkier group tolerated |
Compound B | Br→p-methoxyphenyl (position 8) | Reduced potency (43% at 0.1 μM) | Electron-donating group decreases efficacy |
Compound A | Expanded oxadiazolo ring | Markedly reduced | Critical ring geometry |
Compound D | Oxazin→benzodiazepinone | Minimal activity | Disruption of oxadiazole scaffold |
Compound E | Oxadiazolo→triazolo ring | Inactive | Essential heterocyclic chemistry |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7